molecular formula C6H15ClN2 B1344339 2-Ethyl piperazine hydrochloride CAS No. 259808-09-8

2-Ethyl piperazine hydrochloride

Cat. No.: B1344339
CAS No.: 259808-09-8
M. Wt: 150.65 g/mol
InChI Key: MZIHMYOOFAOMJA-UHFFFAOYSA-N
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Description

2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

Scientific Research Applications

2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Piperazine dihydrochloride can cause irritation to eyes, skin, and the respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, and incoordination . 2-Hydroxy Ethyl Piperazine can cause severe skin burns and eye damage .

Future Directions

There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Biochemical Analysis

Biochemical Properties

2-Ethyl piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis in certain organisms. Additionally, this compound can inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cytotoxic effects in cancer cells, such as glioblastoma and cervix cancer cells, by causing DNA fragmentation and nuclear condensation . This compound also impacts cell signaling pathways by modulating the activity of GABA receptors and acetylcholinesterase, leading to altered neurotransmission and muscle function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. As a GABA receptor agonist, it binds to GABA receptors on muscle membranes, causing hyperpolarization and subsequent paralysis of the target organism . Additionally, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of normal neurotransmission . These interactions highlight the compound’s potential as an anthelmintic agent and its broader implications in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that piperazine derivatives, including this compound, can maintain their activity over extended periods, although they may degrade under certain conditions . Long-term exposure to this compound has been observed to cause sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces paralysis in nematodes by acting on GABA receptors . Higher doses can lead to toxic effects, including neurotoxicity and gastrointestinal disturbances . In veterinary medicine, the dosage of piperazine derivatives is carefully controlled to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. Approximately 25% of the compound is metabolized in the liver, where it undergoes nitrosation to form N-mononitrosopiperazine, which is further metabolized to N-nitroso-3-hydroxypyrrolidine . These metabolic transformations are crucial for the compound’s biological activity and its eventual excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is known to be distributed widely in the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by specific transporters, ensuring its effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmission . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in biochemical reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .

Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIHMYOOFAOMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627684
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259808-09-8
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, concentrated hydrochloric acid (6 ml) and palladium hydroxide (1.1 g) were added to solution (600 ml) of 1,4-dibenzyl-2-ethenylpiperazine (10.9 g)in ethanol, followed by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The resulting residue was solidified using methylene chloride—diethyl ether, followed by washing with diethyl ether. The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g) was obtained as a brown solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1,4-dibenzyl-2-ethenylpiperazine
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

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